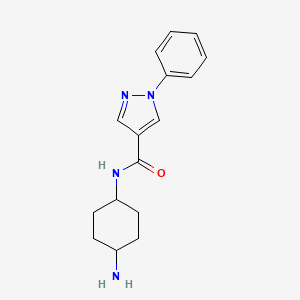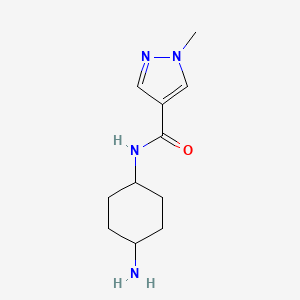![molecular formula C15H16FNO2S B7557222 N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline](/img/structure/B7557222.png)
N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline, also known as FMMS, is a chemical compound that has gained attention in scientific research due to its potential in various applications. FMMS is a sulfonamide compound that is commonly used as a building block in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form covalent bonds. N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been shown to react with aldehydes, ketones, and imines, leading to the formation of imines and enamines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been used as a fluorescent probe for the detection of metal ions in biological systems.
Advantages and Limitations for Lab Experiments
N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has several advantages for lab experiments. It is readily available and easy to synthesize. It has been shown to have low toxicity and is not mutagenic or carcinogenic. Additionally, N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
However, N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline also has some limitations for lab experiments. It is not very soluble in water, which can limit its use in aqueous reactions. Additionally, it is sensitive to air and moisture, which can lead to the formation of impurities and reduce the yield of the reaction.
Future Directions
There are several future directions for the use of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline in scientific research. It has potential as a ligand in metal-catalyzed reactions, leading to the formation of complex organic molecules. Additionally, N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline could be used as a fluorescent probe for the detection of metal ions in biological systems. Further studies on the mechanism of action of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline could lead to the development of new synthetic methodologies. Finally, the synthesis of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline could be optimized to increase the yield and reduce the formation of impurities.
Conclusion:
In conclusion, N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline, or N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline, is a chemical compound that has potential in various scientific research applications. Its synthesis method has been optimized to increase the yield and reduce the formation of impurities. N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been used as a building block in the synthesis of various organic compounds and as a fluorescent probe for the detection of metal ions. Further studies on the mechanism of action and optimization of the synthesis could lead to the development of new synthetic methodologies and applications for N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline.
Synthesis Methods
The synthesis of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline involves the reaction of 4-fluorobenzylamine with 2-methyl-5-methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline as a white solid with a melting point of 124-126°C. The synthesis method has been optimized to increase the yield of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline and reduce the formation of impurities.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been used in various scientific research applications due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has also been used as a ligand in metal-catalyzed reactions, leading to the formation of complex organic molecules. Additionally, N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been used as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-11-3-8-14(20(2,18)19)9-15(11)17-10-12-4-6-13(16)7-5-12/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPYGUGGMVQSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid](/img/structure/B7557147.png)



![(1r,4r)-4-methyl-N-[(1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B7557176.png)
![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7557188.png)






![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)